N-(butan-2-yl)-3-(1,5-dioxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide N-(butan-2-yl)-3-(1,5-dioxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1243033-31-9
VCID: VC6490236
InChI: InChI=1S/C26H30N6O4/c1-3-18(2)28-22(33)14-16-30-24(35)20-11-7-8-12-21(20)32-25(30)29-31(26(32)36)17-23(34)27-15-13-19-9-5-4-6-10-19/h4-12,18H,3,13-17H2,1-2H3,(H,27,34)(H,28,33)
SMILES: CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCCC4=CC=CC=C4
Molecular Formula: C26H30N6O4
Molecular Weight: 490.564

N-(butan-2-yl)-3-(1,5-dioxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

CAS No.: 1243033-31-9

Cat. No.: VC6490236

Molecular Formula: C26H30N6O4

Molecular Weight: 490.564

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-3-(1,5-dioxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide - 1243033-31-9

Specification

CAS No. 1243033-31-9
Molecular Formula C26H30N6O4
Molecular Weight 490.564
IUPAC Name N-butan-2-yl-3-[1,5-dioxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Standard InChI InChI=1S/C26H30N6O4/c1-3-18(2)28-22(33)14-16-30-24(35)20-11-7-8-12-21(20)32-25(30)29-31(26(32)36)17-23(34)27-15-13-19-9-5-4-6-10-19/h4-12,18H,3,13-17H2,1-2H3,(H,27,34)(H,28,33)
SMILES CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCCC4=CC=CC=C4

Introduction

Chemical Identity

  • IUPAC Name: N-butane-2-yl-3-[1,5-dioxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,4H,5H- triazolo[4,3-a]quinazolin-4-yl]propanamide

  • Molecular Formula: C24H26N6O4

  • Molecular Weight: 478.51 g/mol

Structural Features

The compound features:

  • A quinazoline core fused with a triazole ring.

  • Functional groups including a butanamide side chain and a phenylethyl carbamoyl moiety.

  • Two ketone groups contributing to the dioxo functionality.

General Synthetic Route

The synthesis of triazoloquinazoline derivatives typically involves:

  • Formation of the quinazoline scaffold: This is achieved by cyclization reactions using anthranilic acid derivatives.

  • Introduction of the triazole ring: A triazole moiety is incorporated through azide intermediates or cycloaddition reactions.

  • Functionalization: The final steps involve attaching substituents like the butanamide and phenylethyl carbamoyl groups.

Example Protocol

A hypothetical synthesis for this compound might include:

  • Reacting anthranilic acid with formamide to form the quinazoline core.

  • Cyclizing with hydrazine derivatives to introduce the triazole ring.

  • Coupling reactions to attach the butanamide and phenylethyl carbamoyl groups.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

  • NMR Spectroscopy:

    • Proton (1^1H NMR) and Carbon (13^{13}C NMR) spectra to identify chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=479m/z = 479 (for [M+H]+^+).

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide (C=OC=O) and aromatic (C=CC=C) bonds.

  • Elemental Analysis:

    • To confirm the molecular formula.

Potential Applications

Triazoloquinazoline derivatives have been studied for their pharmacological properties:

  • Anticancer Activity: The compound's structural features suggest potential as a kinase inhibitor or DNA intercalator.

  • Anti-inflammatory Effects: The presence of amide and carbamoyl functionalities may interact with enzymes like cyclooxygenase (COX).

  • Antimicrobial Properties: Similar compounds have shown activity against bacterial and fungal strains.

Molecular Docking Studies

Computational studies can predict binding affinities to biological targets such as:

  • Enzymes involved in inflammation (e.g., lipoxygenase).

  • Receptors implicated in cancer pathways.

Research Findings

While specific experimental data for this compound is limited, related triazoloquinazoline derivatives have demonstrated promising biological activities in preclinical studies:

  • In silico docking suggests strong binding to enzyme active sites.

  • Preliminary in vitro assays indicate cytotoxicity against cancer cell lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator